2-(2-Ethyl-1-piperidinyl)nicotinic acid
Overview
Description
2-(2-Ethyl-1-piperidinyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It features a piperidine ring substituted with an ethyl group and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1-piperidinyl)nicotinic acid typically involves the reaction of 2-ethylpiperidine with nicotinic acid. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-1-piperidinyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring or the nicotinic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-(2-Ethyl-1-piperidinyl)nicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-1-piperidinyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Ethyl-1-piperidinyl)nicotinic acid can be compared with other similar compounds, such as:
Nicotinic acid derivatives: These compounds share the nicotinic acid moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds with a piperidine ring and different substituents can exhibit diverse chemical reactivity and biological activities.
Similar Compounds
- 2-(1-Piperidinyl)nicotinic acid
- 2-(2-Methyl-1-piperidinyl)nicotinic acid
- 2-(2-Propyl-1-piperidinyl)nicotinic acid
These similar compounds highlight the structural diversity and potential for varied applications within this class of chemicals.
Properties
IUPAC Name |
2-(2-ethylpiperidin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-10-6-3-4-9-15(10)12-11(13(16)17)7-5-8-14-12/h5,7-8,10H,2-4,6,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXVQASGYIXMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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